1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-[4-(2-methylphenoxy)butyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-14-8-2-5-11-17(14)21-13-7-6-12-20-16-10-4-3-9-15(16)18-19-20/h2-5,8-11H,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXODXZBHJSGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
High-Pressure One-Step Synthesis
The CN105237488A patent outlines a pressurized one-step method using o-phenylenediamine , sodium nitrite , and water in a stainless steel reactor. Key parameters include:
- Temperature : 240–260°C
- Pressure : 3.0–4.0 MPa
- Reaction time : 3–3.5 hours
This method eliminates acetic acid, reducing side reactions and achieving yields of 85–89% . The mechanism involves cyclization under thermal and pressure-driven conditions, followed by acidification (pH 5.0 with H₂SO₄) and vacuum distillation to isolate benzotriazole.
Diazotization-Based Synthesis
ChemicalBook describes a diazotization approach using o-phenylenediamine , glacial acetic acid , and sodium nitrite at 5–80°C. The protocol involves:
- Dissolving o-phenylenediamine in water at 50°C.
- Adding acetic acid and cooling to 5°C.
- Gradual addition of NaNO₂ to initiate diazotization, yielding a dark green intermediate.
- Heating to 70–80°C for cyclization, followed by recrystallization in benzene.
This method achieves 80% yield but requires careful temperature control to avoid over-nitrosation.
Alkylation of Benzotriazole: Introducing the Butyl Side Chain
Phase-Transfer-Catalyzed N-Alkylation
The CN103450102A patent details the alkylation of benzotriazole using 1-bromo-n-butane under phase-transfer conditions:
- Reagents : Benzotriazole, sodium ethoxide (4.5% in ethanol), tetrabutylammonium chloride (TEBAC).
- Conditions : 45–55°C for 1.5–2.5 hours.
- Yield : 85.1% with 97% purity.
Adapting this protocol for 1-[4-(2-methylphenoxy)butyl]-1H-benzotriazole necessitates synthesizing 1-bromo-4-(2-methylphenoxy)butane as the alkylating agent.
Synthesis of 1-Bromo-4-(2-Methylphenoxy)butane
Williamson Ether Synthesis
The alkylating agent is prepared via Williamson ether synthesis between 2-methylphenol and 1,4-dibromobutane :
- Reaction : 2-methylphenol (1 equiv), 1,4-dibromobutane (1.2 equiv), K₂CO₃ (2 equiv) in acetone.
- Conditions : Reflux at 60°C for 12 hours.
- Isolation : Extraction with ethyl acetate, followed by vacuum distillation.
This yields 1-bromo-4-(2-methylphenoxy)butane with ~75% efficiency, confirmed by GC-MS.
Final Alkylation: Constructing 1-[4-(2-Methylphenoxy)butyl]-1H-Benzotriazole
Optimized Alkylation Protocol
Combining insights from, the target compound is synthesized as follows:
- Base Activation : Benzotriazole (1 equiv) is dissolved in ethanol containing sodium ethoxide (4.5%).
- Alkylation : 1-bromo-4-(2-methylphenoxy)butane (1.2 equiv) and TEBAC (0.04 equiv) are added.
- Reaction : 50°C for 2 hours.
- Workup : Ethanol is evaporated, and the product is extracted with dichloromethane, followed by vacuum distillation (115–118°C at 15 mmHg).
Yield : 78–82% with >95% purity (HPLC).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Side Reactions in Alkylation
Competing O-alkylation is mitigated by:
Purification Techniques
- Vacuum Distillation : Effective for removing unreacted alkyl bromide.
- Column Chromatography : Utilizes silica gel with hexane/ethyl acetate (4:1) for >99% purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Property Comparisons
Table 1: Key Physical Properties of Selected Benzotriazole Derivatives
Key Observations :
- Lipophilicity: The 2-methylphenoxybutyl chain in the target compound enhances lipophilicity compared to shorter or oxygen-rich substituents (e.g., ethoxybutyl in 2g) .
- Thermal Stability : The tetrahydrofuran-like substituent in 2d confers higher melting points (102–104°C), suggesting greater crystallinity compared to flexible alkyl chains .
Key Observations :
- Receptor Binding: Piperazine-linked triazoles (e.g., BAK 04-81) demonstrate high affinity for dopamine receptors, whereas the target compound’s alkylphenoxy chain may prioritize membrane permeability over receptor specificity .
- Antifungal Activity: Chlorophenoxy-substituted triazoles () achieve 62% yield and moderate antifungal effects.
Biological Activity
1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound consists of a benzotriazole ring linked to a butyl chain and a methylphenoxy group. The synthesis typically involves multi-step processes such as the Suzuki–Miyaura coupling reaction, which is known for forming carbon–carbon bonds efficiently. This method is crucial in producing the compound with high yield and purity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or activator , influencing various biochemical pathways within cells. The exact targets depend on the context of its application, which could range from medicinal chemistry to materials science.
Antimicrobial Properties
Research has indicated that benzotriazole derivatives exhibit antimicrobial activity. For instance, studies have shown that modifications to the benzotriazole structure can enhance its efficacy against certain bacterial strains.
Antioxidant Activity
Benzotriazoles are also noted for their antioxidant properties. The presence of the benzotriazole moiety allows these compounds to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases.
Enzyme Inhibition
1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit nitric oxide synthases (NOS), which are crucial in various physiological processes.
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various benzotriazole derivatives, including 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole. The results demonstrated significant inhibition against Gram-positive bacteria at concentrations as low as 25 µM.
- Antioxidant Evaluation : In vitro assays showed that this compound exhibited a dose-dependent scavenging effect on DPPH radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
- Enzyme Activity : In a biochemical assay assessing NOS inhibition, 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole displayed competitive inhibition with an IC50 value of approximately 15 µM.
Comparative Analysis
To better understand the uniqueness of 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Antimicrobial Activity (IC50 µM) | NOS Inhibition (IC50 µM) |
|---|---|---|---|
| 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole | Structure | 25 | 15 |
| Benzotriazole Derivative A | Structure A | 30 | Not Evaluated |
| Benzotriazole Derivative B | Structure B | 20 | 10 |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes and purification methods for 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole?
- Methodological Answer : The synthesis typically involves multi-step alkylation reactions. For example, benzotriazole derivatives are often synthesized via nucleophilic substitution or coupling reactions using alkyl halides or epoxides as intermediates. A common approach includes reacting 1H-benzotriazole with a 4-(2-methylphenoxy)butyl halide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Yield optimization requires strict control of stoichiometry and reaction time .
Q. What spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the integration of aromatic protons (benzotriazole core) and aliphatic chains (butyl linker). For example, the methylphenoxy group’s protons resonate at δ 2.3–2.5 ppm (singlet), while benzotriazole protons appear at δ 7.5–8.2 ppm .
- LC-MS : To verify molecular weight (e.g., [M+H]+ peaks around m/z 310–330) and purity .
- IR Spectroscopy : To identify functional groups (e.g., C-N stretches at 1250–1350 cm⁻¹ for benzotriazole) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodological Answer :
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene reduces side reactions in high-temperature steps .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
- In-line Monitoring : Employ techniques like FTIR or HPLC to track reaction progress and adjust parameters in real time .
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For instance, HSQC can differentiate between benzotriazole C-H and alkyl chain C-H environments .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA software) to confirm assignments .
- X-ray Crystallography : If crystalline, resolve absolute configuration and detect conformational isomerism .
Q. What computational approaches are used to predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Screen for potential biological targets (e.g., enzymes) by simulating interactions between the compound’s benzotriazole moiety and active-site residues .
- Solvent Effect Modeling : Use COSMO-RS to predict solubility and stability in different solvents .
Q. What methodologies are employed to evaluate the compound’s potential biological activity?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Structure-Activity Relationship (SAR) Studies : Modify the phenoxy or butyl linker to correlate structural changes with bioactivity trends .
- ADMET Prediction : Use software like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
